molecular formula C15H14ClN5OS B6903020 N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide

Cat. No.: B6903020
M. Wt: 347.8 g/mol
InChI Key: NGEVIXTUMDMVBV-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide is a complex organic compound that features a thiazole ring, a triazole ring, and a chlorophenyl group

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-8-12(7-10-5-3-4-6-11(10)16)23-15(17-8)18-14(22)13-9(2)19-21-20-13/h3-6H,7H2,1-2H3,(H,17,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVIXTUMDMVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NNN=C2C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a chlorophenyl methyl ketone with thiourea under acidic conditions. This intermediate is then reacted with a methyl-substituted triazole carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.

    Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole.

Uniqueness

N-[5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide is unique due to its combined thiazole and triazole rings, which provide a distinct set of chemical properties and biological activities. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

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